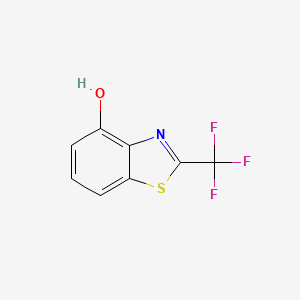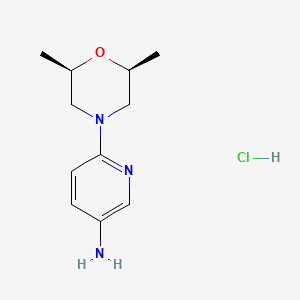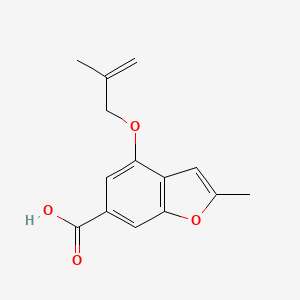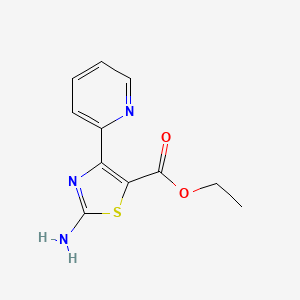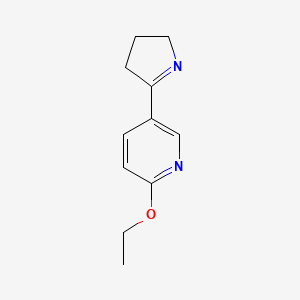
Methyl 2-methyl-6-(methylamino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-6-(メチルアミノ)ニコチン酸メチルは、ニコチン酸類に属する化学化合物です。この化合物は、2位にメチル基、6位にメチルアミノ基、およびメチルエステル基を有することを特徴としています。
製造方法
合成経路および反応条件
2-メチル-6-(メチルアミノ)ニコチン酸メチルの合成は、通常、6-メチルニコチン酸をアルコール溶媒中で酸性条件下でエステル化する反応によって行われます。この反応は80〜100℃の温度範囲で行われ、エステルが得られます。このプロセスは以下のように要約できます :
- 6-メチルニコチン酸をアルコール溶媒と混合する。
- pHを≤1に調整する。
- 反応温度を80〜100℃に維持する。
- 十分な反応後、6-メチルニコチン酸エステルを得る。
工業的生産方法
工業的な設定では、2-メチル-6-(メチルアミノ)ニコチン酸メチルの生産は、同様のステップをより大規模に行うことを含む場合があります。反応条件は、製品の高収率と純度を保証するために最適化されます。連続反応器と自動システムの使用は、プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(methylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to obtain the ester. The process can be summarized as follows :
- Mix 6-methylnicotinic acid with an alcoholic solvent.
- Adjust the pH to ≤1.
- Maintain the reaction temperature at 80-100°C.
- Obtain 6-methylnicotinic acid ester after sufficient reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the process.
化学反応の分析
反応の種類
2-メチル-6-(メチルアミノ)ニコチン酸メチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を形成する可能性があります。
還元: 還元反応は、この化合物をその還元型に変換することができます。
置換: メチルアミノ基は置換反応に参加することができ、異なる誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応は様々な置換誘導体を生成する可能性があります。
科学研究の応用
2-メチル-6-(メチルアミノ)ニコチン酸メチルは、いくつかの科学研究の応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗炎症性など、潜在的な生物活性について研究されています。
医学: 特定の疾患の治療における潜在的な治療用途を調査する研究が進められています。
産業: これは、医薬品や農薬の製造に使用されます。
科学的研究の応用
Methyl 2-methyl-6-(methylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
2-メチル-6-(メチルアミノ)ニコチン酸メチルの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、受容体や酵素に結合してその活性を調節することができ、様々な生物学的効果につながります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
ニコチン酸メチル: 局所製剤中の発赤剤として使用される、ナイアシンのメチルエステル.
6-メチルニコチン酸メチル: 同様の構造的特徴を持つ別の誘導体.
独自性
2-メチル-6-(メチルアミノ)ニコチン酸メチルは、メチルアミノ基とメチルエステル基の両方が存在することで、独特です。これらは、異なる化学的および生物学的特性を付与します。この独自性は、様々な研究および産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations.
Methyl 6-methylnicotinate: Another derivative with similar structural features.
Uniqueness
Methyl 2-methyl-6-(methylamino)nicotinate is unique due to the presence of both a methylamino group and a methyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 2-methyl-6-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(9(12)13-3)4-5-8(10-2)11-6/h4-5H,1-3H3,(H,10,11) |
InChIキー |
ZVCUBHUNTZFYAB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)
